molecular formula C8H15NO5 B14569770 Methyl 6-hydroxy-7-nitroheptanoate CAS No. 61379-23-5

Methyl 6-hydroxy-7-nitroheptanoate

Cat. No.: B14569770
CAS No.: 61379-23-5
M. Wt: 205.21 g/mol
InChI Key: UOOCMFSWXFUKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-7-nitroheptanoate is a synthetic organic compound characterized by a seven-carbon aliphatic chain with a hydroxyl group at position 6, a nitro group at position 7, and a methyl ester moiety at the terminal carboxyl group.

Properties

CAS No.

61379-23-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-hydroxy-7-nitroheptanoate

InChI

InChI=1S/C8H15NO5/c1-14-8(11)5-3-2-4-7(10)6-9(12)13/h7,10H,2-6H2,1H3

InChI Key

UOOCMFSWXFUKDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(C[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-7-nitroheptanoate typically involves the esterification of 6-hydroxy-7-nitroheptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-7-nitroheptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-7-nitroheptanoate or 6-carboxy-7-nitroheptanoate.

    Reduction: Formation of Methyl 6-hydroxy-7-aminoheptanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxy-7-nitroheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-7-nitroheptanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison with analogous molecules is critical for understanding its reactivity, stability, and applications. Below, we analyze its structural and functional similarities to methyl esters, hydroxy-nitro derivatives, and diterpenoid esters.

Functional Group Analysis

  • Methyl 6-hydroxy-7-nitroheptanoate: Contains a hydroxyl (-OH), nitro (-NO₂), and methyl ester (-COOCH₃) group. The nitro group enhances electrophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
  • Methyl shikimate : A cyclic ester with multiple hydroxyl groups and a conjugated double bond system. Its NMR and FTIR spectra (, Figure 5) highlight distinct aromatic proton environments and hydroxyl stretching, contrasting with the aliphatic chain of the target compound .
  • Torulosic acid methyl ester (): A diterpenoid ester with a fused tricyclic structure. Its gas chromatography retention behavior and mass fragmentation patterns differ significantly due to its larger molecular weight and rigid backbone .
  • Methyl-(-)-5S,6S-epoxy-7-hydroxyheptanoate (): Features an epoxy ring and hydroxyl group but lacks the nitro substituent. The epoxy group increases strain and reactivity compared to the nitro group’s electron-withdrawing effects .

Physicochemical Properties

Compound Molecular Formula Functional Groups Key Properties References
This compound C₈H₁₅NO₅ -OH, -NO₂, -COOCH₃ High polarity, moderate stability in acidic conditions, potential nitro reduction N/A
Methyl shikimate C₇H₁₀O₅ Cyclic ester, -OH, conjugated C=C Crystalline solid, UV absorption at 220–260 nm, distinct HPLC retention (Peak A)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Tricyclic diterpene, -COOCH₃ High GC retention time, thermal stability, low water solubility
Methyl butanoate C₅H₁₀O₂ Simple ester (-COOCH₃) Volatile, flammable, limited toxicity data ()

Reactivity and Stability

  • Nitro Group Reactivity: The nitro group in this compound may undergo reduction to an amine under catalytic hydrogenation, a pathway absent in compounds like methyl shikimate or epoxy esters.
  • Hydroxyl Group: Unlike the tertiary hydroxyl groups in diterpenoid esters (e.g., torulosic acid methyl ester), the secondary hydroxyl in the target compound is more susceptible to oxidation or esterification.
  • Chromatographic Behavior : Methyl shikimate exhibits a distinct HPLC peak (, Figure 5D), whereas nitro-containing esters like the target compound would likely show longer retention times due to increased polarity .

Research Implications and Limitations

Current literature on this compound is sparse, necessitating further studies on its synthesis, spectroscopic characterization (e.g., NMR, FTIR), and biological activity. Comparative data from structurally related compounds (e.g., diterpenoid esters , epoxy-hydroxy esters ) provide a foundational framework for hypothesizing its behavior.

Notes:

Safety protocols for nitro-containing compounds should prioritize stability testing and hazard mitigation.

Future work should include experimental validation of physicochemical properties and computational modeling of reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.